Avocadene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

avocadene avocadyne difference terminal alkene alkyne

Avocadene vs. Avocadyne: A Technical Overview

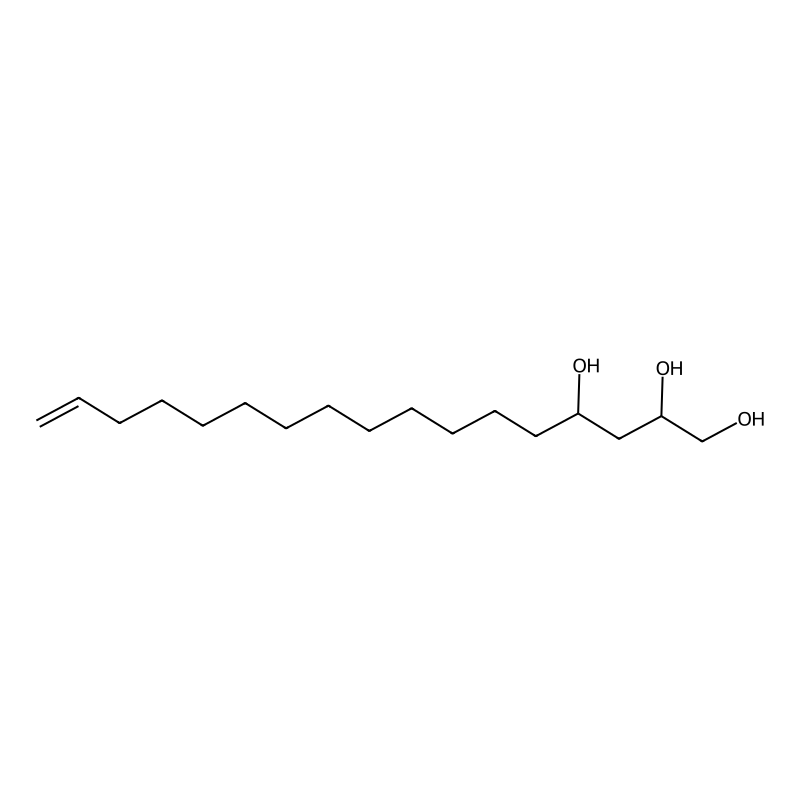

This compound and avocadyne are 17-carbon acetogenins found in avocados (Persea americana). These bioactive lipids are present in both the edible pulp and the seed, with higher concentrations typically found in the seed [1]. Their structures are closely related but confer distinct biological activities.

The table below summarizes their core characteristics:

| Characteristic | This compound | Avocadyne |

|---|---|---|

| IUPAC Name | Information missing from search results | Information missing from search results |

| Core Structure | 17-carbon chain; primary alcohol; hydroxyl groups at C-2 and C-4 [1] | 17-carbon chain; primary alcohol; hydroxyl groups at C-2 and C-4 [1] |

| Terminal Unsaturation | Terminal double bond (alkene) [1] | Terminal triple bond (alkyne) [1] |

| Stereochemistry | (2R, 4R) configuration [1] | (2R, 4R) configuration [1] |

| Mean Concentration in Pulp | 0.22 ± 0.04 mg/g avocado [1] | 0.18 ± 0.04 mg/g avocado [1] |

| Mean Concentration in Seed | 0.43 ± 0.04 mg/g avocado [1] | 0.41 ± 0.02 mg/g avocado [1] |

| Noted Bioactivities | Strong inhibition of gram-positive microbes [1] | Suppression of mitochondrial fatty acid oxidation (FAO); anti-leukemic activity (against AML); anti-viral properties [1] |

| Primary Molecular Target | Information missing from search results | Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) [1] |

Structural Elucidation and Key Moieties

The biological specificity of these compounds is driven by their precise chemical structure.

- Critical Structural Features for Avocadyne's Activity: The terminal triple bond, the odd number of carbons (C17), and the (2R,4R) stereochemistry of the hydroxyl groups have been identified as critical for avocadyne's ability to suppress mitochondrial fatty acid oxidation and its subsequent anti-leukemic effects [1]. Esterification of the primary alcohol leads to a complete loss of activity [1].

- Structural Consequences of Alkene vs. Alkyne: The terminal unsaturation is a key differentiator. A terminal alkyne (C≡C) in avocadyne, compared to a terminal alkene (C=C) in this compound, results in a distinct electron density, bond strength, and molecular geometry. This directly influences how the molecule interacts with biological targets like VLCAD [1] [2] [3].

- Stereochemistry: The (2R,4R) configuration of the hydroxyl groups is essential for the specific three-dimensional shape and bioactivity. The synthetic approach enabling access to all four stereoisomers of avocadyne was crucial for confirming this structure-activity relationship [1].

The following diagram illustrates the core structural relationship between these two acetogenins.

Structural derivation of this compound and avocadyne from a common base.

Mechanism of Action and Experimental Evidence

Avocadyne has been shown to selectively induce cell death in Acute Myeloid Leukemia (AML) cells by targeting a specific metabolic vulnerability.

- Mechanism Overview: AML cells exhibit an abnormal reliance on mitochondrial Fatty Acid Oxidation (FAO) for energy. Avocadyne suppresses FAO by inhibiting the enzyme Very Long Chain Acyl-CoA Dehydrogenase (VLCAD), which is a key enzyme in the mitochondrial β-oxidation spiral. This leads to a collapse in cellular energy metabolism, triggering AML cell death, while sparing normal blood cells [1].

- Key Experimental Workflow: The cited study [1] used a combination of assays to establish this mechanism, as summarized below.

General workflow for evaluating avocadyne's anti-AML activity and mechanism.

- Supporting Quantitative Evidence:

- Cytotoxicity: The IC₅₀ of avocadyne against TEX leukemia cells was 2.33 ± 0.10 μM, significantly more potent than its saturated or even-numbered carbon chain analogs [1].

- FAO Suppression: Avocadyne was the most potent inhibitor of basal and maximal mitochondrial respiration in leukemia cell lines compared to all other tested lipid analogs, directly linking its unique structure to its functional potency [1].

Research Protocols and Methodologies

While the search results do not provide full step-by-step protocols, they indicate key methodological elements used in the primary research.

- Compound Sourcing and Purification: this compound and avocadyne can be extracted from avocado pulp and seed. Most are found in esterified form, and alkaline saponification of the avocado material prior to extraction increases the recovery of both compounds [1].

- In Vitro Cytotoxicity Assessment (e.g., MTS/MTT Assay):

- Cell Lines: Human AML cell lines (e.g., TEX, AML2) are used, with normal blood cells as a control for selectivity.

- Procedure: Cells are treated with a concentration range of the compound (e.g., 0-100 μM) for a set period (e.g., 72 hours). Cell viability is then quantified colorimetrically.

- Analysis: Dose-response curves are plotted, and IC₅₀ values are calculated [1].

- Mitochondrial Respiration Assay (Seahorse XF Analyzer):

- Principle: Measures oxygen consumption rate (OCR) in real-time.

- Procedure: Cells are treated with the compound (e.g., 10 μM for 1 hour). Basal respiration and maximal respiration (induced by an uncoupler like FCCP) are measured. A key readout is the inhibition of FAO-supported respiration [1].

Knowledge Gaps and Future Research

Based on the available information, several areas require further investigation:

- The precise molecular target and mechanism of action for this compound's antimicrobial effects remains unclear.

- Detailed pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles for both compounds are not provided in the search results.

- The in vivo efficacy and optimal dosing regimens in animal models of leukemia or other diseases need further validation.

- The search results do not contain complete data on signaling pathways beyond the metabolic VLCAD inhibition, so pathways involving apoptosis or immune modulation are areas for future study.

References

avocadene discovery avocado seed Persea americana

Clarifying the "Avocadene" Terminology

Your search for "this compound" did not yield direct results. Scientific literature does not recognize "this compound" as a specific, isolated compound. The reported biological activities are linked to a spectrum of bioactive phytochemicals found in the avocado seed.

- The Bioactive Fraction: Research refers to the active components collectively, often as an aqueous extract of Persea americana seeds (AEPAS) or ethanolic extracts [1] [2] [3].

- Key Identified Phytochemicals: HPLC analysis of these extracts shows that the predominant bioactive compounds are luteolin and myricetin, alongside other components like ascorbic acid and gallic acid [1] [2]. General phytochemical screening also confirms the presence of flavonoids, phenolic compounds, tannins, saponins, and alkaloids [3] [4] [5].

Key Bioactive Compounds and Quantification

The following table summarizes the primary bioactive compounds identified in avocado seeds and their reported concentrations in different extract types.

| Compound/Class | Reported Concentration | Extract Type | Analytical Method |

|---|---|---|---|

| Total Phenolic Content | 194.986 ± 2 mg GAE/g DE [4] | Ethanol | Folin-Ciocalteu assay |

| 70.427 ± 0.113 mg GAE/g DE [4] | Hydroethanol (50:50) | Folin-Ciocalteu assay | |

| Total Flavonoid Content | 23.111 ± 0.509 mg QtEq/g DE [4] | Ethanol | Aluminum chloride colorimetry |

| 19.667 ± 1.732 mg QtEq/g DE [4] | Hydroethanol (50:50) | Aluminum chloride colorimetry | |

| Condensed Tannins | 203.616 ± 4.931 mg CEq/g DE [4] | Ethanol | Vanillin assay |

| 65.134 ± 1.672 mg CEq/g DE [4] | Hydroethanol (50:50) | Vanillin assay | |

| Specific Flavonoids | Luteolin, Myricetin (highest concentration) [1] [2] | Aqueous (AEPAS) | HPLC-UV |

Mechanisms of Action and Signaling Pathways

A significant body of research elucidates the antidiabetic mechanism of avocado seed extract via the PI3K/AKT pathway. The following diagram maps this signaling pathway and the protective effects of the extract based on findings from an in vivo study in diabetic rats [1] [2].

This pathway is central to the insulin signaling cascade. The study demonstrated that AEPAS treatment promoted the activation of the PI3K/AKT pathway, leading to increased insulin sensitivity and regulation of glucose metabolism. Key cellular outcomes included [1] [2]:

- Inhibition of β-cell apoptosis via upregulation of Bcl-2 expression.

- Reduction in pro-inflammatory markers (IL-6, TNF-α, NF-ĸB).

- Attenuation of oxidative stress.

Experimental Protocols for Key Activities

Here are detailed methodologies for central experiments demonstrating avocado seed bioactivity.

In Vivo Antidiabetic Activity Assessment [1] [2]

- Animal Model: Male Wistar rats (n=36).

- Diabetes Induction: Intraperitoneal injection of alloxan (65 mg/kg body weight) dissolved in 5% glucose.

- Extract Administration: Aqueous extract of Persea americana seeds (AEPAS) was administered orally at doses of 26.7, 53.3, and 106.6 mg/kg body weight for 14 days.

- Key Outcome Measures:

- Biochemical: Fasting blood glucose (FBG), serum insulin, liver glycogen, hexokinase, lipid profile (TG, LDL-c, HDL-c).

- Oxidative Stress Markers: Hepatic and pancreatic levels of GSH, SOD, CAT, GST, MDA (for lipid peroxidation).

- Molecular: mRNA expressions of PI3K, AKT, Bcl-2, and PCNA in liver and pancreas tissues.

- Statistical Analysis: Data were presented as mean ± standard error, analyzed using one-way ANOVA followed by post-hoc tests.

In Vitro Antibiofilm Activity Assay [3]

- Pathogen: Prevotella intermedia (ATCC 25611), a key periodontitis bacterium.

- Extract Preparation: Ethanol extract of avocado seeds, concentrated using a rotary evaporator, and diluted to concentrations from 3.25% to 9.25% w/v.

- Biofilm Assay (96-well microtiter plate):

- Prevention (MBPC): Wells were coated with extract, incubated (60 min, 37°C), washed, then inoculated with bacterial suspension and incubated (72 h).

- Inhibition (MBIC): Bacterial suspension and extract were added simultaneously and incubated.

- Eradication (MBEC): Pre-formed biofilms were treated with extract and incubated.

- Quantification: Biofilms were stained with 0.1% crystal violet, dissolved in 96% ethanol, and optical density was measured at 595 nm.

- Key Findings: The extract showed dose-dependent activity, with MBPC50, MBIC50, and MBEC50 all at 6.25% concentration. At 9.25%, efficacy was comparable to chlorhexidine.

Quantitative Data from Key Studies

The following table consolidates significant quantitative findings from various studies for easy comparison.

| Reported Activity | Experimental Model | Key Quantitative Outcome | Source |

|---|---|---|---|

| Antidiabetic | Alloxan-induced diabetic rats | Dose-dependent ↓ in FBG; ↑ serum insulin & HOMA-β; ↓ HOMA-IR; activation of PI3K/AKT pathway. | [1] [2] |

| Antioxidant | In vitro (DPPH assay) | 70.97% radical inhibition (seed extract). | [5] |

| Antibiofilm | Prevotella intermedia (in vitro) | >50% prevention, inhibition, eradication at 6.25% extract concentration (MBPC50, MBIC50, MBEC50). | [3] |

| Antioxidant | In vitro (FRAP, etc.) | Ethanol extract showed better radical scavenging (34.41%) & antioxidant activity (42.35 mg AAEq/g) vs. hydroethanol. | [4] |

| α-Glucosidase Inhibition | In vitro enzymatic assay | 56.41% inhibitory activity (compared to 76.41% for acarbose control). | [1] [2] |

Research Implications and Future Directions

The evidence positions avocado seed as a promising source of multi-target phytotherapeutic agents.

- Drug Discovery: The complex phytochemical mixture offers a natural template for developing nutraceuticals or for the isolation and optimization of lead compounds like luteolin and myricetin [1] [6].

- Synergistic Effects: The observed bioactivity likely results from synergistic interactions between the various polyphenols, flavonoids, and other constituents, which may be more beneficial than single compounds [6] [7].

- Critical Research Gaps: Future work should prioritize compound isolation and validation, ADMET studies, and rigorous human clinical trials to translate these pre-clinical findings into safe and effective therapies [6].

References

- 1. Antidiabetic activity of avocado (Persea americana Mill.) in... seeds [pubmed.ncbi.nlm.nih.gov]

- 2. Antidiabetic activity of avocado (Persea americana Mill.) in... seeds [nature.com]

- 3. Efficacy of avocado extract in preventing, inhibiting, and... seed [pmc.ncbi.nlm.nih.gov]

- 4. Contribution to Phytotherapy Valorization of the Seed of Avocado ... [sciencepg.com]

- 5. Phytochemical Profiling and Molecular Docking... | Research Square [researchsquare.com]

- 6. ( Avocado ) Persea as a source of bioactive... americana seed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Avocado ( Persea ) americana as... | Semantic Scholar seed [semanticscholar.org]

Comprehensive Technical Guide: Avocatin B, Avocadene, and Avocadyne

Introduction and Chemical Identity

Avocatin B is a naturally occurring 1:1 mixture of two closely related 17-carbon polyhydroxylated fatty alcohols (PFAs): avocadene and avocadyne. These compounds are specialized lipids found almost exclusively in avocados (Persea americana Mill.) and represent a unique class of natural products with demonstrated bioactivity. Structurally, both compounds feature an odd-numbered 17-carbon backbone, a rarity in nature that contributes to their distinctive metabolic properties as they cannot be synthesized endogenously by humans and must be obtained through dietary sources. [1] [2]

The discovery of these compounds dates back to initial phytochemical investigations of avocado, but recent research has revealed their significant potential in targeting metabolic pathways involved in several disease states. Avocatin B has emerged as a compound of significant interest due to its specific cytotoxicity against leukemia stem cells and its ability to improve insulin sensitivity in models of diet-induced obesity, positioning it as a promising candidate for therapeutic development. [3] [4]

Sources, Distribution, and Analytical Quantification

Natural Occurrence and Distribution

This compound and avocadyne were initially discovered in avocado seeds, but subsequent research has confirmed their presence in both seed and pulp matter of the Hass avocado variety. The concentration of these compounds varies significantly between different parts of the fruit, with seeds typically containing higher concentrations. The quantitative distribution throughout the fruit matrix has important implications for extraction strategies and potential commercial applications. [5]

Table: Quantitative Analysis of this compound and Avocadyne in Hass Avocado [5]

| Avocado Tissue | Compound | Concentration Range | Linear Response (LC-MS) | LLOQ |

|---|---|---|---|---|

| Seed | This compound | Variable, quantifiable | 0.1-50 μM (r² > 0.990) | 0.1 μM |

| Seed | Avocadyne | Variable, quantifiable | 0.1-50 μM (r² > 0.990) | 0.1 μM |

| Pulp | This compound | Lower than seed, quantifiable | 0.1-50 μM (r² > 0.990) | 0.1 μM |

| Pulp | Avocadyne | Lower than seed, quantifiable | 0.1-50 μM (r² > 0.990) | 0.1 μM |

Analytical Method Development

Early analytical methods for detecting avocado PFAs utilized NMR spectroscopy and GC-MS, but these approaches lacked the quantitative capacity and accuracy needed for precise pharmacokinetic studies. The development of a sensitive LC-MS method has enabled reliable quantitation of both this compound and avocadyne in complex biological matrices. [5]

Key Method Validation Parameters: [5]

- Linear Range: 0.1-50 μM (0.03-17.2 ng/μL) for both this compound and avocadyne (r² > 0.990)

- Lower Limit of Quantification (LLOQ): 0.1 μM

- Accuracy and Precision: Intra- and interassay accuracy and precision for quality control samples showed ≤18.2% percentage error and ≤14.4% coefficient of variation (CV) at LLOQ

- Robustness: For quality control samples at low and high concentrations, accuracy and precision were well below 10% error and CV

This validated method has been successfully applied to quantify this compound and avocadyne in total lipid extracts of Hass avocado pulp and seed matter, providing essential data for standardization of extracts and dosage formulation in clinical applications. [5]

Physicochemical Characterization and Formulation

Thermal Behavior and Eutectic Properties

Differential scanning calorimetry (DSC) studies have revealed that the 1:1 molar ratio of this compound and avocadyne in Avocatin B represents a eutectic mixture with a depressed melting point relative to either pure component. This eutectic behavior has significant implications for the compound's bioavailability and formulation potential. Avocadyne exhibits a significantly higher melting point than this compound, while the Avocatin B mixture demonstrates the lowest peak melting point, characteristic of eutectic systems where molecular interactions between the two components create a more disordered crystal lattice with greater molecular mobility. [1]

Self-Emulsifying Drug Delivery Systems (SEDDS)

The unique surface-active properties of avocado polyols enable their incorporation into self-emulsifying drug delivery systems (SEDDS), which spontaneously form fine, transparent, oil-in-water (O/W) microemulsions with droplet sizes as small as 20 nanometers in diameter. When incorporated into SEDDS formulations containing medium-chain triglycerides (e.g., NeobeeM5 or coconut oil) and surfactants (e.g., Tween 80 or Cremophor EL), avocado polyols function as bioactive co-surfactants that significantly reduce emulsion droplet size. [1]

Table: SEDDS Formulation Optimization Parameters [1]

| Formulation Component | Optimal Ratio | Function | Performance Characteristics |

|---|---|---|---|

| Oil Phase (Neobee M5) | 1:1 (with surfactant) | Carrier for avocado polyols | Forms stable microemulsions |

| Surfactant (Tween 80) | 1:1 (with oil) | Stabilizes oil-water interface | Reduces droplet coalescence |

| Avocatin B | 1-20 mg/100 μL oil | Bioactive co-surfactant | Reduces droplet size, adds bioactivity |

| Dilution (PBS) | 1:9 (oil:aqueous) | Forms final emulsion | Produces consistent droplet sizes |

Mechanism of Action in SEDDS: [1]

- Avocado polyols spontaneously self-assemble at the oil-water interface

- The polar portion of the polyol aligns toward the aqueous phase while the apolar aliphatic chain aligns toward the oil phase

- This molecular arrangement modifies film curvature and increases elasticity of the interfacial film (bending moduli)

- The enhanced interfacial properties enable formation of stable microemulsions with low energy input

The SEDDS approach has demonstrated significant practical benefits, including improved cytotoxicity in acute myeloid leukemia cell lines with increased potency and bioactivity compared to conventional cell culture delivery systems, and enhanced encapsulation of poorly water-soluble drugs such as naproxen and curcumin. [1]

Biological Activities and Therapeutic Potential

Anti-Leukemia Activity and Mechanism

Avocatin B demonstrates potent and selective anti-leukemia activity, particularly against acute myeloid leukemia (AML) and leukemia stem cells (LSCs), which are responsible for disease pathogenesis and relapse. In primary AML cells, Avocatin B induces cell death with an EC~50~ of 1.5-5.0 μM, while showing no toxicity to normal peripheral blood stem cells at concentrations as high as 20μM. This selective toxicity represents a significant therapeutic advantage over conventional chemotherapeutic agents. [3]

Mechanism of Avocatin B Anti-Leukemia Activity

The mechanism of Avocatin B's anti-leukemia activity involves a multi-step process targeting mitochondrial metabolism. The compound accumulates in mitochondria and requires the carnitine palmitoyltransferase 1 (CPT1) enzyme for activity, as demonstrated by abolished effects in CPT1-deficient cells and with chemical CPT1 inhibition using etomoxir. Once inside mitochondria, Avocatin B inhibits fatty acid oxidation (FAO), reducing oxygen consumption associated with FAO by >40% at 10μM concentration. This metabolic disruption leads to depletion of NADPH (approximately 50% reduction), an essential co-factor for antioxidant defense systems, resulting in increased reactive oxygen species (ROS) and subsequent induction of both autophagy and apoptosis in leukemia cells. [3]

The functional importance of autophagy in Avocatin B-induced cell death has been confirmed through molecular studies showing increased autophagic activity and abolished cytotoxicity in cells with reduced ATG7 expression, a protein essential for autophagosome formation. This unique mechanism of targeting mitochondrial metabolism in leukemia cells while sparing normal cells highlights the potential of Avocatin B as a novel therapeutic approach for AML. [3]

Metabolic Effects in Diet-Induced Obesity

Avocatin B demonstrates significant beneficial effects on metabolic parameters in models of diet-induced obesity (DIO). In high-fat diet-fed mice, oral administration of Avocatin B twice weekly for five weeks resulted in improved glucose tolerance, enhanced glucose utilization, and increased insulin sensitivity. These metabolic improvements were mediated through the same fundamental mechanism observed in leukemia cells: inhibition of fatty acid oxidation. [4]

Avocatin B Mechanism in Diet-Induced Obesity

In vitro studies using pancreatic β-islet cells (INS-1 (832/13)) and C2C12 myotubes under lipotoxic conditions demonstrated that Avocatin B reduces mitochondrial reactive oxygen species through its inhibition of FAO, resulting in improved insulin responsiveness in muscle cells and enhanced insulin secretion in pancreatic β-cells. This protection against lipotoxicity at the cellular level translates to improved systemic metabolic function, suggesting potential application for Avocatin B in the treatment of type 2 diabetes and related metabolic disorders. [4]

Additional Biological Activities

Beyond the well-characterized anti-leukemia and metabolic effects, avocado-derived polyhydroxylated fatty alcohols demonstrate other significant biological activities:

Mosquito Larvicidal Activity: [6]

- This compound, avocadyne, and related compounds show potent larvicidal activity against key mosquito vectors

- Highest activity observed against Anopheles stephensi with LC~50~ values of 2.80 ppm (this compound), 2.33 ppm (avocadyne), and 2.07 ppm (avocadenol-A)

- Variable activity against Aedes aegypti and Culex quinquefasciatus, suggesting species-specific efficacy

- Potential application for natural vector control of mosquito-borne diseases

Antimicrobial and Immunomodulatory Effects: [1] [2]

- Ethanol extracts of avocado seed show protective activity against Gram-positive and Gram-negative bacteria

- Avocadyne demonstrates potent immunomodulatory effects that impede dengue virus replication in vitro

- Broader potential for infectious disease applications requiring further investigation

Preclinical and Clinical Development

Safety and Human Clinical Trial

A randomized, double-blind, placebo-controlled clinical trial in healthy human participants assessed the safety of Avocatin B consumption at doses of 50 mg or 200 mg per day for 60 days. The results demonstrated that Avocatin B was well-tolerated and not associated with any dose-limiting toxicity, establishing an important foundation for its further development as a therapeutic agent. The favorable safety profile, combined with its natural origin and novel mechanism of action, highlights the nutritional and clinical potential of Avocatin B. [4]

Pharmacokinetics and Biodistribution

A pilot pharmacokinetic evaluation of Avocatin B incorporated in SEDDS formulations in C57BL/6J mice revealed appreciable accumulation in whole blood and biodistribution in key target tissues. The SEDDS delivery approach significantly enhances the bioavailability and tissue distribution of Avocatin B compared to conventional administration methods, addressing challenges associated with the limited aqueous solubility of these polyhydroxylated fatty alcohols. [1]

Conclusion and Future Perspectives

Avocatin B, representing a 1:1 mixture of the this compound and avocadyne polyhydroxylated fatty alcohols, demonstrates significant potential as a therapeutic agent for multiple conditions, particularly acute myeloid leukemia and diet-induced metabolic disorders. Its unique mechanism of action centered on mitochondrial fatty acid oxidation inhibition, favorable safety profile in human trials, and adaptable formulation properties using SEDDS technology position it as a promising candidate for further development.

The current research foundation supports continued investigation into Avocatin B's therapeutic applications, with particular emphasis on:

- Expanded phase 2 clinical trials for both leukemia and metabolic diseases

- Combination therapy approaches with conventional chemotherapeutic agents

- Long-term safety and efficacy studies

- Optimization of extraction and purification methods from avocado processing waste streams

- Development of enhanced formulation strategies to improve bioavailability

References

- 1. Avocado-derived polyols for use as novel co-surfactants in low energy... [nature.com]

- 2. : Its Role in Cancer and Diabetes Mellitus Treatment Avocatin B [jebms.org]

- 3. Evaluating the anti-leukemia activity of avocatin B [uwspace.uwaterloo.ca]

- 4. Protects Against Lipotoxicity and Improves Insulin... Avocatin B [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical Method To Detect and Quantify Avocatin in Hass... B [pubmed.ncbi.nlm.nih.gov]

- 6. Mosquito Larvicidal Activity of Compounds from Unripe Fruit Peel of... [link.springer.com]

avocadene content in Hass avocado pulp and seed

Analytical Method for Quantifying Avocadene

For the detection and quantification of Avocatin B (a mixture of this compound and avocadyne) in Hass avocado, a sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method has been developed [1].

The experimental protocol from the study is summarized below [1]:

| Method Aspect | Description |

|---|---|

| Objective | To quantitatively determine this compound and avocadyne in avocado seed and pulp matter. |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Sample Preparation | Total lipid extraction from Hass avocado pulp and seed matter. |

| Quantitative Range | 0.1–50 μM (0.03–17.2 ng/μL) for both compounds. |

| Linearity | Linear response with ( r^2 > 0.990 ). |

| Lower Limit of Quantification (LLOQ) | 0.1 μM. |

| Precision & Accuracy | Intra- and interassay accuracy and precision for QC samples at LLOQ showed ≤18.2% percentage error and ≤14.4% coefficient of variation (CV). Accuracy and precision for low and high concentration QCs were below 10% error and CV. |

This method represents a significant improvement over prior techniques like NMR spectroscopy and GC-MS, which lacked quantitative capacity and accuracy [1].

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for analyzing this compound content, from sample preparation to quantitative analysis, based on the LC-MS method.

Key Context on Hass Avocados

Although not directly quantifying this compound, general compositional analyses highlight that the Hass avocado:

- Is a Guatemalan/Mexican hybrid, which may influence its phytochemical profile [2].

- Has a unique fruit physiology where the mesocarp (pulp) comprises approximately 60-70% oil based on dry weight, which is the matrix where this compound (a 17-carbon polyhydroxylated fatty alcohol) is found [2].

- Accumulates oil as triacylglycerols, with oleic acid being the primary fatty acid [2].

Research Implications and Next Steps

The developed LC-MS method provides a validated tool for your drug development research. To proceed:

- Consult the Primary Literature: The full study, "Analytical Method To Detect and Quantify Avocatin B in Hass Avocado Seed and Pulp Matter" (Journal of Natural Products, 2018), is essential for replicating the experimental protocol [1].

- Focus on the Method: This method's accuracy and precision for quantifying this compound and avocadyne in both pulp and seed matter is its most significant contribution for researchers [1].

References

Comprehensive Technical Guide: Avocadene, Acetogenins, and Polyhydroxylated Fatty Alcohols from Avocado

Introduction to Avocado-Derived Bioactive Compounds

Avocado (Persea americana Mill.) produces a unique class of bioactive compounds known as aliphatic acetogenins, which are structurally classified as polyhydroxylated fatty alcohols (PFAs). These compounds are characterized by their long-chain fatty acid derivatives with odd-numbered carbon backbones (typically C17 or C19) and oxygenated functional groups including hydroxyls and acetates. The avocado plant accumulates these compounds primarily in specialized lipid-containing idioblast cells distributed throughout the mesocarp, with significant concentrations also found in seeds and leaves [1]. These bioactive lipids have attracted considerable scientific interest due to their diverse pharmacological properties, including demonstrated anticancer, antimicrobial, anti-inflammatory, and metabolic modulation activities [1] [2] [3]. Unlike the more common even-chain fatty acids that dominate plant lipid metabolism, avocado acetogenins represent an unusual class of odd-chain lipids with potentially significant applications in pharmaceutical development and functional food ingredients.

Among the most studied acetogenins are avocadene and its acetylated derivative Avocadyne, which feature a 17-carbon backbone with hydroxyl groups and terminal unsaturation [2]. These compounds appear to be nearly exclusive to avocado, making them chemotaxonomic markers for the species and potentially valuable for both therapeutic applications and understanding plant defense mechanisms [1]. Recent research has begun to elucidate their structure-activity relationships, biosynthetic pathways, and molecular targets, particularly their ability to modulate mitochondrial function and cellular signaling pathways [2]. This technical guide provides a comprehensive overview of these fascinating compounds, with detailed experimental data and methodologies relevant to researchers and drug development professionals working in this emerging field.

Chemical Profile and Classification

Structural Characteristics and Nomenclature

Avocado-derived acetogenins belong to a distinct class of aliphatic lipids characterized by their odd-numbered carbon chains (typically 17 or 19 carbons) with varying oxygenation patterns. The basic structural framework consists of a long hydrocarbon chain with one or more oxygenated functional groups, most commonly hydroxyl moieties and their acetylated derivatives. These compounds can be categorized into three main groups based on their carbon chain length and terminal modifications: avocatins (17 carbons), pahuatins (19 carbons), and persenins (21 carbons) [1]. The terminal region of these molecules may feature different functionalizations including double bonds (this compound-type), triple bonds (avocadyne-type), or saturations, which significantly influence their bioactivity and physicochemical properties [2].

The stereochemical configuration of the hydroxyl groups plays a crucial role in the biological activity of these compounds. Recent structure-activity relationship studies have demonstrated that specific stereochemical arrangements are critical for optimal interaction with molecular targets such as mitochondrial enzymes [2]. The most prevalent acetogenins in avocado tissues include Persin, This compound, Avocadyne, and their various acetylated derivatives, with distribution patterns varying significantly between different plant tissues (mesocarp, seed, leaf) and developmental stages [1]. The acetylated forms (AcO-acetogenins) are particularly abundant in avocado seeds, where they can constitute a major component of the lipidome [4].

Tissue Distribution and Biosynthesis

Avocado acetogenins demonstrate tissue-specific accumulation patterns throughout the plant. The highest concentrations and diversity are found in seeds, followed by mesocarp and leaves [1] [4]. Within the mesocarp, these compounds are predominantly localized in specialized idioblast cells - large (~80μm) secretory cells with thick multilayered walls that constitute approximately 2% of the edible portion volume [1]. These idioblasts contain a cutinized sac filled with oil and are surrounded by electron-dense cytoplasm, functioning as defensive structures against herbivores and pathogens [1].

The biosynthetic pathway of acetogenins appears to be linked to fatty acid metabolism, with evidence suggesting triacylglycerols (TAGs) as initial donors of the acetogenin backbones [1]. Isotopic labeling studies have confirmed the incorporation of 14C-labeled linoleic acid and acetate into Persin, establishing a connection to fatty acid editing enzymes including Δ9- and Δ12-desaturases and an elongase (avfae1) [1]. During fruit development, acetogenin profiles in the mesocarp remain relatively stable, while seeds undergo a dramatic shift in distribution accompanied by sharp concentration increases during early maturation [1]. Recent lipidomic studies have identified acetogenin backbones in triglycerides from cotyledons and polar lipids across various avocado tissues, suggesting their potential incorporation into complex lipid structures [4].

Table 1: Key Avocado Acetogenins and Their Structural Features

| Compound Name | Carbon Chain Length | Backbone Type | Oxygenated Functional Groups | Terminal Modification |

|---|---|---|---|---|

| This compound | 17 | Avocatin | 2,4-dihydroxy | Double bond |

| Avocadyne | 17 | Avocatin | 2,4-dihydroxy | Triple bond |

| Persin | 19 | Pahutin | 1-acetoxy, 2-hydroxy | Double bond |

| Avocatin B | 19 | Pahutin | 2,4-dihydroxy | Saturation |

Bioactive Properties and Potential Applications

Anticancer and Cytotoxic Activities

Avocado acetogenins demonstrate promising anticancer properties through multiple mechanisms of action. The compound Persin has shown significant proapoptotic effects against several cancer cell lines, including breast cancer cells and Acute Myeloid Leukemia (AML) cell lines [1] [5]. Similarly, Avocadyne exhibits selective cytotoxicity against AML cells through suppression of mitochondrial fatty acid oxidation (FAO), effectively starving cancer cells of energy and inducing apoptosis [2]. Structure-activity relationship studies have revealed that specific structural features including the terminal triple bond, odd number of carbons, and specific stereochemistry are critical for this FAO suppression activity [2]. The presence of natural antioxidants and unsaturated fatty acids in avocado extracts may potentially attenuate cytotoxic effects on normal cells, suggesting a favorable therapeutic window worthy of further investigation [5].

The selective toxicity of these compounds between cancerous and normal tissues represents a particularly promising area for drug development. Research indicates that acetogenins may target metabolic pathways preferentially utilized by cancer cells, such as fatty acid oxidation, while sparing normal cellular metabolism [2]. This selectivity is enhanced by specific structural modifications; for instance, the terminal triple bond in Avocadyne significantly enhances its bioactivity compared to saturated analogs [2]. Current research efforts are focusing on optimizing these natural structures to enhance their therapeutic index while reducing potential side effects.

Antimicrobial and Food Preservation Applications

Avocado acetogenins exhibit broad-spectrum antimicrobial activity against various foodborne pathogens and spoilage microorganisms. Laboratory studies have demonstrated potent inhibitory effects against Listeria monocytogenes and Clostridium sporogenes, including both vegetative cell growth and endospore germination [6]. The enriched acetogenin extracts Avocadenyne and this compound show particularly strong anticlostridial activity, with MIC values ranging from 3.9 to 9.8 ppm and primarily bacteriostatic effects [6]. This antimicrobial activity remains stable under various food processing conditions, including high heat (≤120°C), high hydrostatic pressure (300-600 MPa), and varying salt concentrations (≤3% w/v) [6].

The stability profile of these compounds makes them particularly attractive for food preservation applications. Acetogenin bioactivity is most stable at pH ≥ 7.0, and interestingly, their potency against bacterial endospores increases following high-pressure processing or exposure to alkaline conditions (pH 9.5), suggesting potential structural modifications that enhance activity under these conditions [6]. In model food systems processed by high hydrostatic pressure, acetogenins are retained though gradual concentration reductions occur over time [6]. These findings support the potential application of avocado acetogenins as natural preservatives in the food industry, potentially reducing reliance on synthetic antimicrobials.

Table 2: Documented Bioactivities of Avocado Acetogenins

| Bioactivity | Specific Activity | Key Compounds | Effective Concentration | Model System |

|---|---|---|---|---|

| Anticancer | Proapoptotic activity against breast cancer cells | Persin | Not specified | In vitro cell lines |

| Anticancer | Suppression of mitochondrial fatty acid oxidation in AML | Avocadyne | Not specified | In vitro and in vivo models |

| Antimicrobial | Inhibition of Listeria monocytogenes | AcO-avocadenyne, AcO-avocadene | MIC: 3.9-9.8 ppm | In vitro assays |

| Antimicrobial | Inhibition of Clostridium sporogenes endospore germination | AcO-avocadene | MIC: 3.9-9.8 ppm | In vitro assays |

| Anti-inflammatory | Suppression of UV-induced inflammation in keratinocytes | Polyhydroxylated fatty alcohols | Not specified | Human skin explants, cell cultures |

| Dermatological | Non-sunscreen protection against UV-induced damage | Polyhydroxylated fatty alcohols | Not specified | Human skin explants, cell cultures |

Dermatological and Anti-Inflammatory Applications

Avocado-derived polyhydroxylated fatty alcohols (PFAs) demonstrate significant photoprotective properties against UV-induced skin damage through non-sunscreen mechanisms. When applied to keratinocytes prior to UVB exposure, these compounds increase cell viability, decrease secretion of inflammatory mediators (IL-6 and PGE2), and enhance DNA repair capacity [3] [7]. In human skin explants, PFA treatment significantly reduces UV-induced cellular damage, suggesting potential applications in skincare and photoprotection formulations [3]. The anti-inflammatory effects appear to involve modulation of prostaglandin pathways and reduction of inflammatory cytokine production, indicating a multifaceted mechanism of action.

The cosmetic potential of these compounds has been recognized in patent applications describing compositions containing avocado-derived PFAs for skin protection, anti-aging, and moisturization [8]. These formulations leverage the inherent antioxidant and anti-inflammatory properties of acetogenins while often combining them with complementary ingredients such as vitamins (A, E), vegetable oils, humectants, and emulsifiers to enhance stability and efficacy [8]. Unlike conventional sunscreens that primarily absorb or reflect UV radiation, avocado PFAs provide protection at the cellular level by enhancing endogenous defense mechanisms and repair processes, offering a complementary approach to photoprotection.

Mechanisms of Action

Mitochondrial Fatty Acid Oxidation Suppression

A primary mechanism underlying the bioactive properties of avocado acetogenins, particularly Avocadyne, involves the suppression of mitochondrial fatty acid oxidation (FAO), a key metabolic pathway for energy production in many cells [2]. Structure-activity relationship studies have demonstrated that specific structural features are critical for this activity, including the terminal triple bond, odd number of carbons in the backbone, and specific stereochemical configurations [2]. By inhibiting FAO, these compounds effectively disrupt cellular energy homeostasis, particularly in cells reliant on fatty acid oxidation for energy production, such as certain cancer cells. This metabolic disruption leads to reduced ATP production, increased oxidative stress, and ultimately induction of apoptosis in susceptible cells.

The selective toxicity observed with avocado acetogenins appears to stem from differential utilization of metabolic pathways between normal and transformed cells. Cancer cells often exhibit metabolic reprogramming that makes them more dependent on specific energy sources like fatty acid oxidation, particularly under conditions of metabolic stress [2]. By targeting this metabolic vulnerability, acetogenins can selectively induce cytotoxicity in malignant cells while sparing normal counterparts. This selective activity profile presents a significant therapeutic advantage and has stimulated interest in these compounds as potential anticancer agents with novel mechanisms of action.

Additional Molecular Targets and Signaling Pathways

Beyond mitochondrial FAO suppression, avocado acetogenins influence multiple additional cellular signaling pathways and molecular targets. These compounds demonstrate anti-inflammatory effects by reducing secretion of pro-inflammatory cytokines including IL-6 and PGE2 in UV-irradiated keratinocytes [3] [7]. They also enhance DNA repair mechanisms in skin cells, contributing to their photoprotective properties [3]. Some acetogenins have shown antiplatelet and antithrombotic activities in mouse models, suggesting modulation of vascular signaling pathways [4]. Additionally, these compounds influence lipid metabolism through inhibition of key enzymes including acetyl-CoA carboxylase [1], potentially contributing to both their bioactive properties and their roles in plant physiology.

Recent research suggests that acetogenins may be incorporated into complex lipid structures in avocado tissues, with identified presence in triglycerides and polar lipids [4]. This incorporation suggests potential roles in membrane structure and function, possibly influencing signal transduction through effects on membrane fluidity or microdomain organization. The diversity of molecular targets and cellular effects underscores the multifaceted bioactivity of these compounds and their potential for development against various pathological conditions.

Figure 1: Proposed Mechanism of Avocadyne-Induced Selective Apoptosis via Mitochondrial Fatty Acid Oxidation Suppression

Experimental Methodologies

Extraction and Enrichment Protocols

The extraction of avocado acetogenins typically employs modified Folch's method using dichloromethane:methanol (1:1) as the primary solvent system [4] [9]. Tissue samples (10-100 mg) are homogenized in the solvent mixture, followed by phase separation via centrifugation. The organic phase is collected and the extraction repeated multiple times with fresh solvent to maximize recovery. The combined extracts are then concentrated under vacuum-assisted centrifugation at 55°C [4]. For specific enrichment of acetylated acetogenins (AcO-acetogenins), the crude extract undergoes a liquid-liquid partitioning process using hexane:water mixtures, with the organic phase containing the enriched acetogenins collected for further analysis [4] [9].

More specialized extraction approaches have been developed for specific applications. For instance, semi-commercial scale extraction methods have been optimized to produce enriched acetogenin extracts (marketed as Avosafe) with consistent bioactivity profiles [6]. The extraction process can be tailored to target specific acetogenin subclasses based on their polarity and solubility characteristics. For tissue-specific studies, laser microdissection techniques have been employed to isolate idioblast cells from mesocarp tissue, allowing for detailed analysis of the specialized cells that contain the majority of acetogenins in avocado fruit [1]. These specialized extraction approaches enable researchers to obtain acetogenin fractions with varying purity levels suitable for different analytical and bioactivity applications.

Analytical Characterization Techniques

The analysis and characterization of avocado acetogenins primarily relies on chromatographic separation coupled with mass spectrometric detection. Liquid chromatography-mass spectrometry (LC-MS) using C-18 reverse phase columns with binary gradients (typically acetonitrile-water mixtures) provides effective separation of individual acetogenins [1] [5]. Detection and quantification are achieved through selected ion monitoring (SIM) with electrospray ionization (ESI) on instruments such as the Shimadzu LCMS-2020 [5]. For comprehensive lipidomic profiling, untargeted LC-MS approaches have been employed to simultaneously characterize acetogenins alongside other lipid classes including TAGs, DAGs, and phospholipids [1].

Structural elucidation of novel acetogenins incorporates additional analytical techniques including nuclear magnetic resonance (NMR) spectroscopy for determination of stereochemical configurations [2]. Gas chromatography (GC) methods have been applied to analyze derivatized acetogenins and their fatty acid precursors [4]. The development of calibration curves using authentic standards (when available) enables quantitative analysis, while synthesized labeled compounds (such as 14C-labeled Persin) facilitate metabolic studies [5]. These analytical approaches collectively provide comprehensive characterization of acetogenin profiles, concentrations, and structures across different avocado tissues and developmental stages.

Table 3: Standard Experimental Protocols for Acetogenin Research

| Experimental Aspect | Recommended Protocol | Key Parameters | Applications |

|---|---|---|---|

| Lipid Extraction | Modified Folch's method | Dichloromethane:MeOH (1:1), 55°C concentration | General acetogenin extraction from plant tissues |

| AcO-Acetogenin Enrichment | Hexane:Water partitioning | 3× extraction with hexane, pool organic phases | Selective enrichment of acetylated forms |

| LC-MS Analysis | Reverse-phase C-18 column | Binary gradient 20-90% MeCN in water, ESI-SIM | Quantification and profiling |

| Antimicrobial Testing | Microdilution assay | MIC determination, 3.9-9.8 ppm range | Food preservation potential |

| Stability Studies | Variable conditions | pH 3-9, heat (≤120°C), HHP (300-600 MPa) | Food processing applications |

Bioactivity Assessment Methods

The assessment of acetogenin bioactivity employs a range of in vitro and ex vivo models tailored to specific biological effects. For anticancer activity, cell viability assays (e.g., MTT, XTT) on cancer cell lines measure cytotoxic effects, while apoptosis-specific markers provide mechanistic insights [1] [2]. The assessment of mitochondrial function, particularly fatty acid oxidation rates, utilizes specialized metabolic assays with radiolabeled substrates (e.g., 14C-palmitate) to directly quantify FAO suppression [2]. For dermatological applications, human skin explant models and keratinocyte cultures exposed to UVB radiation assess photoprotective effects through measures of cell viability, inflammatory mediator secretion, and DNA repair capacity [3] [7].

Antimicrobial activity is typically evaluated through minimum inhibitory concentration (MIC) determinations against target microorganisms including Listeria monocytogenes and Clostridium sporogenes [6]. The stability of bioactivity under various food processing conditions is assessed by exposing acetogenin extracts to different temperatures (up to 120°C), pressure treatments (300-600 MPa high hydrostatic pressure), pH variations (3-9), and salt concentrations (up to 3% w/v) before re-evaluating antimicrobial potency [6]. For in vivo studies, mouse models have been employed to evaluate toxicological profiles and tissue-specific effects, with particular attention to reproductive tissues, mammary glands, liver, and gastrointestinal tissues [5]. These diverse assessment methods provide comprehensive characterization of the pharmacological potential and safety profile of avocado acetogenins.

Stability and Physicochemical Properties

Avocado acetogenins demonstrate remarkable stability under various processing conditions, making them attractive for practical applications. Studies evaluating enriched acetogenin extracts (both laboratory-scale and semi-commercial Avosafe) have shown maintained bioactivity after exposure to high temperatures (≤120°C), high hydrostatic pressure (HHP; 300-600 MPa for 3-6 minutes at 25°C), and varying salt concentrations (≤3% w/v) [6]. The stability profile is particularly favorable at neutral to alkaline pH (pH ≥ 7.0), with some evidence suggesting enhanced anticlostridial activity after exposure to pH 9.5 or HHP treatment, possibly due to improved solubility or structural modifications that enhance bioactivity [6].

In model food systems processed by high hydrostatic pressure, acetogenins are generally retained though gradual concentration reductions (up to 63% decline) have been observed over time [6]. The presence of these compounds in complex food matrices does not appear to significantly compromise their antimicrobial efficacy, supporting their potential as natural preservatives. The lipophilic nature of acetogenins influences their distribution in biological systems and food matrices, with evidence suggesting incorporation into lipid structures including triglycerides and polar lipids in various avocado tissues [4]. This lipophilicity must be considered when developing delivery systems for pharmaceutical or nutraceutical applications, potentially requiring formulation approaches that enhance water dispersibility while maintaining bioactivity.

Toxicology and Safety Considerations

The toxicological profile of avocado acetogenins presents a complex picture of selective bioactivity that varies significantly across species. While these compounds demonstrate promising bioactivities for human applications, they have been associated with toxic effects in certain animal species. Consumption of avocado leaves and fruit by small ruminants (goats and sheep) and some monogastric species (avians, reptiles, dogs, and cats) has been linked to acute signs of toxicity including labored breathing, decreased appetite, lethargy, pulmonary congestion, cardiomyopathy, and nephrosis [5]. These toxic effects have been attributed primarily to Persin, though comprehensive quantification in affected tissues has been limited.

Research using mouse models is investigating potential cytostatic and cytotoxic effects of persin in reproductive organs, mammary glands, liver, and gastrointestinal tissues [5]. Studies are also evaluating whether acute and chronic exposure stimulates oxidative and inflammatory processes in these tissues and decreases microbial diversity and short-chain fatty acid production in the gut [5]. Interestingly, preliminary evidence suggests that the presence of natural antioxidants and unsaturated fatty acids in avocado oil may attenuate the cytotoxic effects of persin compared to isolated compound administration [5]. This highlights the importance of considering the complete phytochemical matrix when evaluating safety and bioactivity. For human consumption, avocado fruit is generally recognized as safe, with the edible pulp containing lower concentrations of potentially problematic compounds compared to leaves and seeds [1]. However, the increasing popularity of avocado consumption and extraction of bioactive compounds warrants further investigation into long-term exposure effects and potential interactions with pharmaceuticals.

Conclusion and Future Research Directions

Avocado-derived acetogenins and polyhydroxylated fatty alcohols represent a promising class of bioactive compounds with diverse potential applications in pharmaceutical development, functional foods, and cosmetic formulations. Their unique structural features, including odd-numbered carbon chains, specific oxygenation patterns, and terminal modifications, contribute to their selective bioactivities through mechanisms such as mitochondrial fatty acid oxidation suppression and anti-inflammatory pathway modulation. The stability of these compounds under various processing conditions further enhances their practical applicability. However, several important research gaps remain to be addressed.

References

- 1. Avocado fruit maturation and ripening: dynamics of aliphatic... [bmcplantbiol.biomedcentral.com]

- 2. - Structure of avocadyne activity relationship [pubmed.ncbi.nlm.nih.gov]

- 3. derived from avocado suppress... Polyhydroxylated fatty alcohols [pubmed.ncbi.nlm.nih.gov]

- 4. The Enigmatic Aliphatic Acetogenins and Their Correlations With Lipids... [pmc.ncbi.nlm.nih.gov]

- 5. Persin - a phytochemical in avocado fruit: its role as a nutraceutical or... [portal.nifa.usda.gov]

- 6. (PDF) Stability of the antimicrobial activity of... - Academia.edu [academia.edu]

- 7. derived from avocado suppress... Polyhydroxylated fatty alcohols [link.springer.com]

- 8. US20110250154A1 - Cosmetic compositions... - Google Patents [patents.google.com]

- 9. Frontiers | The Enigmatic Aliphatic Acetogenins and Their Correlations... [frontiersin.org]

Introduction to Avocado Polyhydroxylated Fatty Alcohols (PFAs)

Avocadene and its derivative, avocadyne, are C17 polyhydroxylated fatty alcohols (PFAs), a class of unusual lipids found almost exclusively in avocados (Persea americana Mill.) [1]. These compounds are also classified as aliphatic acetogenins and are particularly abundant in the seed, though they are also present in the pulp and leaves [1] [2].

The most studied form is Avocatin B (AVO), a 1:1 mixture of this compound and avocadyne, which has shown promising bioactive properties [3]. The core structural feature of these molecules is a 17-carbon chain with hydroxyl groups and specific unsaturation patterns. The diagram below illustrates the structural relationship and the composition of Avocatin B.

Quantitative Analysis in Avocado Tissues

Developing accurate quantification methods is crucial for research. An LC-MS method has been established to replace less quantitative techniques like NMR and GC-MS [2]. The table below summarizes the key validation parameters and tissue concentrations for this method.

| Parameter | Specification | Notes / Application |

|---|---|---|

| Linear Range | 0.1–50 μM for both [2] | Equivalent to 0.03–17.2 ng/μL [2] |

| Correlation (r²) | > 0.990 [2] | |

| LLOQ | 0.1 μM [2] | Lower Limit of Quantification |

| Accuracy & Precision | ≤18.2% error; ≤14.4% CV (LLOQ) [2] | Quality Control (QC) samples |

| Tissue Analysis | Successfully applied to | Hass avocado pulp and seed total lipid extracts [2] |

Documented Bioactivities and Proposed Mechanisms

Avocado PFAs demonstrate significant bioactivities with high therapeutic potential. The primary mechanisms involve the modulation of mitochondrial function and the inhibition of fatty acid oxidation.

| Bioactivity | Experimental Model | Proposed Mechanism of Action |

|---|---|---|

| Anti-cancer | Acute Myeloid Leukemia (AML) cell lines; leukemia stem cells [3] | Targets mitochondria; inhibits fatty acid oxidation (FAO), selectively inducing apoptosis in cancer cells [3]. |

| Anti-metabolic Disorder | Diet-induced obesity in mice [3] | Inhibits FAO in skeletal muscle and pancreatic β-cells, reversing insulin resistance and improving glucose tolerance [3]. |

| Anti-microbial | Various microbial assays [1] | Disruption of microbial growth and endospore germination [1]. |

| Immunomodulatory | In vitro models of dengue virus infection [3] | Avocadyne impedes viral replication [3]. |

| Technical (Co-surfactant) | Self-emulsifying Drug Delivery Systems (SEDDS) [3] | AVO acts as a eutectic mixture, improving emulsion droplet size and drug encapsulation for poorly water-soluble compounds [3]. |

The proposed signaling pathway through which Avocatin B exerts its anti-leukemic effects is summarized in the flowchart below.

Key Experimental Protocols

For researchers aiming to replicate or build upon this work, here are detailed methodologies for two critical areas: quantifying PFAs and assessing their bioaccessibility.

LC-MS Quantification of this compound and Avocadyne

This protocol is adapted from the method used to analyze Hass avocado seed and pulp matter [2].

- Sample Preparation: Extract lipids from homogenized avocado seed or pulp tissue using a modified Folch method (1:1 Dichloromethane:Methanol). Separate phases by centrifugation and collect the organic phase. Repeat the extraction twice with fresh solvent. Combine the organic phases and evaporate under vacuum-assisted centrifugation [1] [2].

- Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS).

- Calibration: Prepare standard curves for both this compound and avocadyne in the range of 0.1 to 50 μM. A linear response with an r² > 0.990 is required [2].

- Quality Control: Analyze QC samples at LLOQ (0.1 μM), low, and high concentrations. The intra- and inter-assay accuracy and precision should be <20% error and CV at LLOQ, and <10% for other QCs [2].

Assessing Bioaccessibility via In Vitro Digestion

This protocol determines the proportion of PFAs released from the food matrix during digestion, making them available for absorption [4].

- Digestion Models: Use either a dynamic TNO intestinal model (TIM-1) or a static in vitro digestion model.

- Test Substances:

- Lyophilized Avocado Pulp Powder: Digest the pulp powder directly.

- Formulated AVO: Digest a 1:1 mixture of pure this compound and avocadyne crystals formulated in an oil-in-water microemulsion [4].

- Key Enzymes: Include gastrointestinal lipolytic enzymes in the digestion simulation [4].

- Analysis: Quantify the liberated PFAs post-digestion using the LC-MS method above.

- Expected Outcome: Bioaccessibility from avocado pulp is approximately 55% for this compound and 50% for avocadyne. The formulated AVO microemulsion typically shows about 15% higher bioaccessibility than the pulp powder [4].

Formulation as a Eutectic Co-surfactant

A key physicochemical finding is that the 1:1 AVO mixture is a eutectic system. Differential Scanning Calorimetry (DSC) shows it has a lower melting point than either pure component, and XRD analysis reveals a smaller crystal domain size [3]. This property makes AVO an excellent bioactive co-surfactant in Self-Emulsifying Drug Delivery Systems (SEDDS), where it spontaneously assembles at the oil-water interface to form nanoemulsions as small as 20 nm, enhancing drug delivery [3]. The experimental workflow for creating these SEDDS is outlined below.

Future Research Directions

Despite these advances, several questions remain open for investigation:

- Complete Biosynthetic Pathway: The exact enzymatic steps in this compound and avocadyne synthesis in the avocado plant are not yet fully established [1].

- In Vivo Efficacy and Clinical Trials: While results in mice are promising, rigorous clinical trials in humans are needed to confirm efficacy and safety for conditions like AML or obesity [3].

- Role in Plant Physiology: The fundamental biological function of these compounds in avocado development, stress response, and ecology is still under investigation [1].

References

- 1. Frontiers | The Enigmatic Aliphatic Acetogenins and Their Correlations... [frontiersin.org]

- 2. Analytical Method To Detect and Quantify Avocatin B in Hass Avocado... [pubmed.ncbi.nlm.nih.gov]

- 3. Avocado-derived polyols for use as novel co-surfactants in low energy... [nature.com]

- 4. Bioaccessibility of avocado polyhydroxylated fatty alcohols [pubmed.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Quantification of Avocadene

This document provides a detailed protocol for the development and validation of a precise and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of avocadene in biological and food matrices.

1. Analytical Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this analysis due to its superior specificity and sensitivity, especially for trace-level compounds in complex samples [1] [2]. The principle involves:

- Chromatographic Separation: The sample is first separated by High-Performance Liquid Chromatography (HPLC) to isolate this compound from matrix interferences.

- Tandem Mass Spectrometry: The eluted this compound is then ionized and analyzed in two stages of mass spectrometry. The first stage (MS1) selects the ionized this compound molecule (parent ion), and the second stage (MS2) fragments this parent ion and monitors specific fragment ions (daughter ions). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific fingerprint for this compound, minimizing background noise and ensuring accurate quantification [2].

2. Experimental Protocol

2.1. Materials and Reagents

- Chemical Standards: Pure this compound standard (≥95% purity) for calibration and quality control. Ideally, a stable isotopically labeled this compound (e.g., this compound-D₃) should be used as an Internal Standard (IS).

- Solvents: LC-MS grade methanol, acetonitrile, and water. Formic acid (≥98% purity) for mobile phase modification.

- Samples: Avocado fruit, pulp, extracts, or other relevant matrices.

2.2. Instrumentation and Conditions The following conditions, summarized in the table below, are a starting point and should be optimized for your specific instrument.

Table 1: Recommended LC-MS/MS Instrumental Conditions

| Parameter | Recommended Setting | Notes / Alternative |

|---|---|---|

| LC System | UHPLC system (e.g., UltiMate 3000, Thermo) | [3] |

| Column | C18, 100 x 2.1 mm, 1.8 µm (e.g., Phenomenex Luna) | C8 column is a viable alternative [3]. |

| Mobile Phase A | Water with 0.1% formic acid | [3] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Methanol can be tested [4]. |

| Gradient | 5% B to 95% B over 10 min, hold 2 min | Total run time ~15 min including re-equilibration. |

| Flow Rate | 0.3 mL/min | [3] |

| Injection Volume | 5-10 µL | [3] |

| MS System | Triple quadrupole mass spectrometer | |

| Ionization | Electrospray Ionization (ESI) | Polarity must be determined during optimization. |

| Ion Mode | Positive or Negative | To be determined empirically for this compound. |

| Source Temp. | 300 °C | |

| Ion Spray Voltage | 4500 V (positive mode) / -4500 V (negative mode) |

2.3. Sample Preparation A robust sample preparation is critical for complex matrices like avocado.

- Homogenization: Finely homogenize the avocado sample.

- Weighing: Accurately weigh 1.0 g of homogenate into a centrifuge tube.

- Internal Standard Addition: Add a known amount of Internal Standard (IS) solution at the beginning of extraction to correct for losses and matrix effects [2].

- Extraction: Add 10 mL of acetonitrile, vortex vigorously for 1 minute, and then shake or sonicate for 15 minutes.

- Clean-up: Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant and potentially perform a further clean-up using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) kit or Solid-Phase Extraction (SPE) if excessive matrix interference is observed [5].

- Concentration & Reconstitution: Evaporate an aliquot of the clean extract to dryness under a gentle nitrogen stream. Reconstitute the residue in 1 mL of initial mobile phase (e.g., 80% A / 20% B), vortex, and filter through a 0.2 µm membrane into an LC vial [3].

2.4. MS/MS Method Development and Optimization This is a crucial step to achieve high sensitivity and specificity.

- Standard Solution: Prepare a dilute solution (e.g., 50-200 ppb) of pure this compound standard in a mixture of mobile phases [4].

- Ionization and Polarity: Directly infuse the standard to determine the optimal ionization mode (positive or negative ESI) by identifying which mode yields the most intense signal for the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule.

- Parent Ion Selection: In Q1 MS scan mode, identify the predominant parent ion.

- Product Ion Scan: Introduce the parent ion into the collision cell and perform a product ion scan by ramping the collision energy (CE). Identify at least two abundant and characteristic fragment ions [4].

- MRM Optimization: Create MRM transitions for each parent ion → product ion pair. Optimize the CE for each transition to maximize the signal. The most intense transition is used for quantification, and the second is used for confirmation [4].

3. Method Validation The developed method must be validated to ensure it is fit for purpose. Key parameters and typical acceptance criteria, based on validation data for other natural products like cannabinoids and mycotoxins, are outlined below [1] [6] [3].

Table 2: Key Method Validation Parameters and Target Criteria

| Validation Parameter | Procedure | Target Acceptance Criteria |

|---|---|---|

| Linearity & Range | Analyze ≥5 calibration levels in triplicate. | R² ≥ 0.99 [1] [6] |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | -- |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. Meets accuracy & precision criteria at lowest cal point [3]. | -- |

| Accuracy | Analyze QC samples at low, mid, high conc. (n=5). | Mean recovery 85-115% [1] [6] |

| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day). | RSD ≤ 15% [1] [6] |

| Specificity | Analyze blank matrix; no interference at analyte/IS retention times. | -- |

| Matrix Effect | Compare analyte response in matrix vs. pure solvent. | Signal suppression/enhancement ≤ ±25% [3] |

| Recovery | Compare extracted spiked sample vs. post-extraction spike. | Consistent and high recovery [3] |

Experimental Workflow and Signaling Pathway

The following diagram visualizes the core experimental workflow for developing and executing the LC-MS/MS quantification method.

Key Considerations for Researchers

- Internal Standard (IS): The use of a deuterated internal standard (this compound-D₃) is strongly recommended. It corrects for variability in sample preparation, injection, and ion suppression/enhancement in the mass spectrometer, significantly improving data quality [2].

- Matrix Effects: Biological matrices like avocado can cause ion suppression or enhancement. Using a matrix-matched calibration curve (prepared in blank matrix) or the internal standard method is essential for accurate quantification [3].

- Robustness: During development, test small variations in mobile phase pH, gradient, and column temperature to ensure the method is robust for routine use.

This protocol provides a comprehensive foundation for establishing a validated LC-MS/MS method for this compound. All parameters, especially the MRM transitions and collision energies, must be empirically optimized in your laboratory using a pure analytical standard.

References

- 1. Validated LC - MS /MS methodology for the quantification of CBD, trace... [pubs.rsc.org]

- 2. - LC vs MS - LC /MS: Techniques, Use Cases... - Creative Proteomics MS [creative-proteomics.com]

- 3. Development and validation of a reliable LC – MS / MS for... method [bmcresnotes.biomedcentral.com]

- 4. 4 Steps to Successful Compound Optimization on LC - MS /MS [technologynetworks.com]

- 5. Quantitation in LC - MS | Technology Networks [technologynetworks.com]

- 6. Validation of an LC - MS for Method of Mycotoxins and... Quantification [researchportal.vub.be]

Comprehensive UHPLC-MS Application Notes and Protocols for Analysis of Bioactive Lipids in Avocado Extracts

Introduction and Biological Significance of Avocado Lipids

Avocado (Persea americana) has emerged as a valuable source of bioactive lipids with significant potential for pharmaceutical, nutraceutical, and cosmetic applications. The avocado fruit contains a diverse lipid profile that includes not only conventional lipids such as triacylglycerides (TGs), phospholipids (PLs), and glycolipids (GLs) but also unique aliphatic acetogenins that demonstrate remarkable biological activities. These acetogenins are characterized as oft-acetylated, odd-chain fatty alcohols and have shown promising bioactivities including anti-inflammatory, antioxidant, and anti-cancer properties in various experimental models. The growing interest in these compounds necessitates robust analytical methods for their comprehensive characterization and quantification [1].

The significance of avocado lipids extends beyond their nutritional value to encompass substantial therapeutic potential. Regular consumption of avocados has been associated with numerous health benefits, including weight management support, improved cholesterol profiles, reduced inflammation, and cardioprotective effects. These benefits are largely attributed to the fruit's unique lipid composition, particularly its abundance in monounsaturated fatty acids (MUFAs) such as oleic acid and polyunsaturated fatty acids (PUFAs) including linoleic and linolenic acids. These fatty acids are primarily incorporated into triacylglycerides, phospholipids, and glycolipids, creating a complex lipidome that requires advanced analytical techniques for complete characterization [2] [1].

Recent research has revealed that the lipid composition of avocados varies significantly depending on the extraction method, avocado variety, fruit maturity, and tissue type (mesocarp, idioblasts, or seed). The specialized lipid-containing idioblasts in avocado mesocarp are particularly rich in acetogenins, making these specialized cells a primary target for lipid extraction aimed at maximizing bioactive compound recovery. Understanding these variations is crucial for developing standardized extraction and analysis protocols that ensure consistent results across different studies and applications [1].

Sample Preparation and Lipid Extraction Protocols

Extraction Method Selection and Optimization

Proper sample preparation is critical for comprehensive lipidomic analysis of avocado tissues. Based on comparative studies, ultrasound-assisted ethanol extraction (UAE) has emerged as a sustainable and efficient method for extracting valuable lipids from avocado pulp, achieving approximately 70% lipid purity with composition comparable to conventional methods. This approach offers significant advantages including reduced extraction time, lower solvent consumption, and enhanced extraction efficiency for bioactive compounds. The eco-friendly nature of ethanol as a extraction solvent makes this method particularly suitable for applications in food, cosmetic, and pharmaceutical industries where residual solvent toxicity is a concern [2].

For researchers focusing specifically on acetogenin analysis, a modified Folch method using dichloromethane:methanol (1:1) has proven effective. This protocol involves homogenizing plant material (10-100 mg) in 1 mL of solvent mixture using a mechanical homogenizer, followed by phase separation via centrifugation (5 min, 8,000 × g). The extraction process is repeated twice with fresh solvent, and the combined organic phases are concentrated under vacuum-assisted centrifugation at 55°C. This method effectively extracts both conventional lipids and acetogenins, allowing for comprehensive lipidomic profiling [3].

Tissue-Specific Considerations

Avocado tissues exhibit dramatically different lipid profiles, necessitating tailored extraction approaches. The mesocarp (pulp) contains the highest overall lipid content, predominantly consisting of triacylglycerides enriched with essential polyunsaturated fatty acids. The seed presents a more complex profile with a significant presence of acetogenins, particularly during early maturation stages. Most notably, specialized idioblasts (lipid-containing cells distributed in the mesocarp) accumulate almost the entire acetogenin pool measured in the whole mesocarp, despite representing only about 2% of the tissue volume. This makes idioblasts a particularly valuable target for acetogenin-focused research [1].

Table 1: Comparison of Lipid Extraction Methods for Avocado Tissues

| Extraction Method | Solvent System | Optimal For | Recovery Efficiency | Key Advantages |

|---|---|---|---|---|

| Ultrasound-Assisted Ethanol Extraction | Ethanol:water | Polar and non-polar lipids from pulp | ≈70% purity, comparable to conventional methods | Sustainable, reduced solvent use, high bioactive compound recovery |

| Modified Folch Method | Dichloromethane:methanol (1:1) | Comprehensive lipidomics including acetogenins | High for both conventional lipids and acetogenins | Broad lipid coverage, suitable for small sample sizes |

| Monophasic IPA Precipitation | Isopropanol | High-throughput analysis, polar lipids | Excellent for polar lipids, high reproducibility | Automatable, simple execution, minimal ion suppression |

| Biphasic Methanol/MTBE | Methanol:MTBE:water (1:3:1) | Untargeted lipidomics, diverse lipid classes | High for different lipid classes | Excellent lipid coverage, compatibility with UHPLC-MS |

Protocol 1: Ultrasound-Assisted Ethanol Extraction for Avocado Pulp

- Sample Preparation: Homogenize fresh or frozen avocado pulp (100-200 mg) using a mechanical homogenizer. For dried samples, use pulp dried at 55°C for 24 hours.

- Extraction: Add 2 mL of ethanol-water mixture (typically 70-80% ethanol) to the homogenized tissue.

- Sonication: Subject the mixture to probe sonication for 5-10 minutes at controlled temperature (25-40°C) to prevent degradation of heat-labile compounds.

- Separation: Centrifuge the mixture at 5,000 × g for 10 minutes to separate the lipid-containing supernatant from the solid residue.

- Collection: Transfer the supernatant to a clean tube and repeat the extraction twice on the solid residue.

- Concentration: Combine all supernatants and evaporate under nitrogen stream or vacuum centrifugation.

- Storage: Reconstitute the lipid extract in appropriate UHPLC-MS compatible solvent (e.g., isopropanol:acetonitrile, 1:1) and store at -80°C until analysis [2].

Protocol 2: Modified Folch Method for Comprehensive Lipidomics

- Homogenization: Add 1 mL of 1:1 dichloromethane:methanol mixture to plant material (10-100 mg) and homogenize using a mechanical homogenizer.

- Extraction: Incubate the homogenate for 10 minutes with shaking at 4°C, followed by 10 minutes in an ultrasonication bath at room temperature.

- Phase Separation: Add 500 μL of UPLC grade water:methanol (3:1), vortex thoroughly, and centrifuge for 5 minutes at 4°C in a tabletop centrifuge.

- Collection: Carefully remove the upper organic phase containing the lipids.

- Re-extraction: Repeat the extraction twice with fresh solvent.

- Concentration: Combine organic phases and dry in a speed-vac concentrator.

- Storage: Store the dried lipid extract at -80°C until analysis. Reconstitute in appropriate solvent prior to UHPLC-MS analysis [3].

UHPLC-MS Analysis of Avocado Lipid Extracts

Liquid Chromatography Separation Conditions

Optimal chromatographic separation is fundamental for comprehensive lipidomic analysis. For avocado lipids, reversed-phase chromatography using C18 or C8 columns has demonstrated excellent separation efficiency for both polar and non-polar lipid classes. The following parameters have been optimized specifically for avocado lipid extracts:

- Column Selection: C18 reversed-phase column (100 × 2.1 mm, 1.7-2.6 μm particles) for comprehensive lipid separation or C8 column (100 mm × 2.1 mm × 1.7 μm particles) for improved acetogenin separation.

- Mobile Phase:

- Mobile Phase A: Water-acetonitrile-methanol (1:1:1) containing 5 mmol/L ammonium acetate

- Mobile Phase B: Isopropanol-acetonitrile (5:1) containing 5 mmol/L ammonium acetate

- Gradient Program:

- Initial: 20% B for 0.5 min

- Ramp to 40% B over 1.5 min

- Ramp to 60% B over 3 min

- Ramp to 98% B over 13 min

- Return to 20% B for re-equilibration

- Flow Rate: 0.4 mL/min

- Column Temperature: 60°C

- Injection Volume: 1-2 μL [4] [5]

The use of ammonium acetate in the mobile phase enhances ionization efficiency and provides excellent peak shape for diverse lipid classes. The gradual gradient ensures optimal separation of lipid species ranging from polar phospholipids to non-polar triacylglycerides and acetogenins.

Mass Spectrometry Detection Parameters

Mass spectrometry detection conditions must be optimized to cover the broad chemical diversity of avocado lipids:

- Ionization Source: Electrospray ionization (ESI) in both positive and negative modes

- Source Temperature: 250-300°C

- Desolvation Gas Flow: 800-1000 L/hr

- Cone Gas Flow: 50-100 L/hr

- Capillary Voltage: 2.5-3.0 kV (positive), 2.0-2.5 kV (negative)

- Cone Voltage: 30-40 V